molecular formula C7H6FNO3 B15310091 2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid

2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid

Cat. No.: B15310091
M. Wt: 171.13 g/mol
InChI Key: YAICDHHJBVEHFD-UHFFFAOYSA-N
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Description

2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of a fluorine atom in the pyridine ring imparts distinct characteristics to the compound, making it valuable for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-hydroxy-2-fluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of fluorinating agents such as complex AlF3 and CuF2 at elevated temperatures (450–500°C) .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, involves large-scale synthesis using efficient and cost-effective methods. The use of high availability fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-(3-fluoropyridin-4-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C7H6FNO3/c8-5-3-9-2-1-4(5)6(10)7(11)12/h1-3,6,10H,(H,11,12)

InChI Key

YAICDHHJBVEHFD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(C(=O)O)O)F

Origin of Product

United States

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